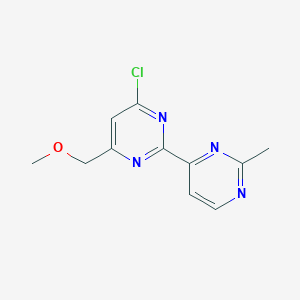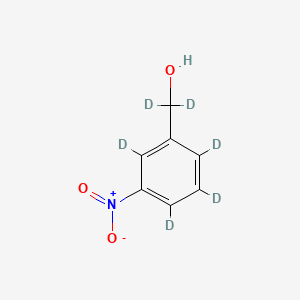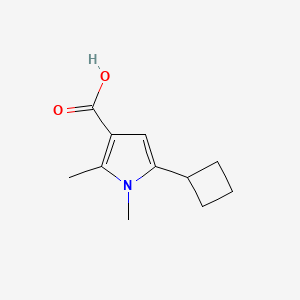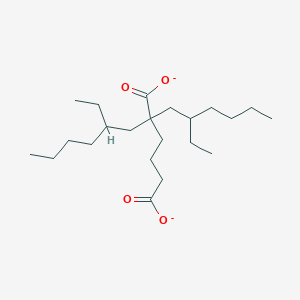![molecular formula C9H12Cl2N4 B12313794 [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride typically involves the functionalization of pyrazole and pyridine rings. One common method includes the Rh(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction is solvent-controlled and provides a straightforward way to synthesize either C-H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, which are crucial in understanding biological pathways and disease mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It is investigated for its role in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and polymer science.
Mécanisme D'action
The mechanism of action of [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and are known for their biomedical applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds exhibit a pyridine ring fused with a pyrimidine ring and are studied for their anti-fibrotic activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring and are known for their energetic properties.
Uniqueness
What sets [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride apart is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.
Propriétés
Formule moléculaire |
C9H12Cl2N4 |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
(5-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-2-3-9(7-11-8)13-5-1-4-12-13;;/h1-5,7H,6,10H2;2*1H |
Clé InChI |
JSYOWJYXYLSRJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=CN=C(C=C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)


![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)



![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
